molecular formula C5H2Cl2N4O B3196242 2,6-Dichloro-7,9-dihydropurin-8-one CAS No. 98027-86-2

2,6-Dichloro-7,9-dihydropurin-8-one

Cat. No. B3196242
CAS RN: 98027-86-2
M. Wt: 205 g/mol
InChI Key: XQTXZNIILLJNQA-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloro-7,9-dihydropurin-8-one are not well-documented. The molecular weight is 205.00200 , but other properties like density, boiling point, and melting point are not available .

Scientific Research Applications

  • Antiviral Activity 2,6-Dichloro-7,9-dihydropurin-8-one exhibits antiviral properties. Researchers have explored its potential as an antiviral agent against RNA viruses, including influenza and HIV. Its mechanism of action involves interfering with viral replication or entry into host cells.
  • Inhibitor of Xanthine Oxidase

    • Xanthine oxidase is an enzyme involved in purine metabolism. 2,6-Dichloro-7,9-dihydropurin-8-one acts as a xanthine oxidase inhibitor, reducing the production of uric acid. This property makes it relevant in treating conditions like gout and hyperuricemia .
  • Photodynamic Therapy (PDT) PDT is a cancer treatment that uses light-activated compounds. 2,6-Dichloro-7,9-dihydropurin-8-one can serve as a photosensitizer in PDT. When exposed to light, it generates reactive oxygen species, damaging cancer cells selectively.
  • Metal Chelation The compound’s structure allows it to chelate metal ions. Researchers have investigated its potential in removing heavy metals from contaminated water or as a therapeutic agent for metal overload disorders.
  • Organic Synthesis Chemists use 2,6-Dichloro-7,9-dihydropurin-8-one as a building block in organic synthesis. It participates in various reactions, such as nucleophilic substitutions and cyclizations, leading to the creation of more complex molecules.
  • Electrochemical Sensors

    • Modified electrodes incorporating this compound have been developed for electrochemical sensing applications. These sensors can detect analytes like dopamine, uric acid, and other biomolecules with high sensitivity .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-7,9-dihydropurin-8-one is not clear from the available resources. It’s possible that this compound could interact with biological systems in a specific way, but without further studies or resources, it’s difficult to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with 2,6-Dichloro-7,9-dihydropurin-8-one are not well-documented. It’s important to handle all chemical compounds with care and use appropriate safety measures .

properties

IUPAC Name

2,6-dichloro-7,9-dihydropurin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4O/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h(H2,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTXZNIILLJNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N1)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301279946
Record name 2,6-Dichloro-7,9-dihydro-8H-purin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301279946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-7,9-dihydropurin-8-one

CAS RN

98027-86-2
Record name 2,6-Dichloro-7,9-dihydro-8H-purin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98027-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-7,9-dihydro-8H-purin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301279946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-7H-purin-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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